molecular formula C13H12F2N4S B1420040 4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine CAS No. 1177275-05-6

4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Cat. No.: B1420040
CAS No.: 1177275-05-6
M. Wt: 294.33 g/mol
InChI Key: VQFZIGAXXVNPJC-UHFFFAOYSA-N
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Description

4,6-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of fluorine atoms at the 4 and 6 positions of the benzothiazole ring, and an imidazole moiety attached via a propyl linker. Benzothiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2,4-difluorobenzoic acid, under acidic conditions.

    Introduction of the Imidazole Moiety: The imidazole ring is introduced by reacting the benzothiazole intermediate with 1-(3-bromopropyl)-1H-imidazole in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Final Amination Step: The final step involves the nucleophilic substitution of the bromine atom with an amine group, using ammonia or an amine source under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially reducing the double bonds within the ring structure.

    Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions, often requiring a catalyst like palladium on carbon (Pd/C).

Major Products

    Oxidation: N-oxide derivatives of the imidazole ring.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
  • 4,6-Dibromo-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
  • 4,6-Dimethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Uniqueness

The presence of fluorine atoms in 4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets compared to its chloro, bromo, and methyl analogs. These properties make it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4,6-difluoro-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4S/c14-9-6-10(15)12-11(7-9)20-13(18-12)17-2-1-4-19-5-3-16-8-19/h3,5-8H,1-2,4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFZIGAXXVNPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC2=NC3=C(C=C(C=C3S2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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